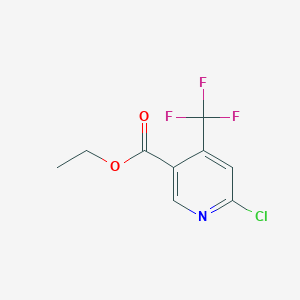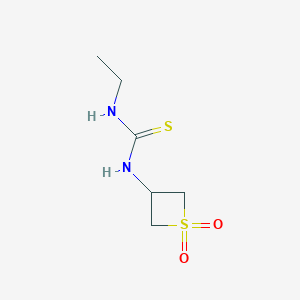
1-(1,1-Dioxidothietan-3-yl)-3-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidothietan-3-yl)-3-ethylthiourea is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a thietane ring, which is a four-membered ring containing sulfur, and is further characterized by the presence of a thiourea group. The dioxidothietan moiety imparts distinct chemical reactivity, making it a subject of interest in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-ethylthiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thietane Ring: The thietane ring can be synthesized by reacting 2-chloromethylthiirane with 1,2,4-triazoles, followed by oxidation to obtain 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole.
Introduction of Thiourea Group: The thiourea group is introduced by reacting the dioxidothietan intermediate with ethyl isothiocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening for reaction conditions.
Chemical Reactions Analysis
1-(1,1-Dioxidothietan-3-yl)-3-ethylthiourea undergoes various chemical reactions, including:
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a diverse array of functionalized derivatives.
Scientific Research Applications
1-(1,1-Dioxidothietan-3-yl)-3-ethylthiourea has found applications in several scientific domains:
Mechanism of Action
The mechanism by which 1-(1,1-Dioxidothietan-3-yl)-3-ethylthiourea exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloproteins and enzymes . Additionally, the dioxidothietan moiety can undergo redox reactions, modulating cellular redox states and signaling pathways .
Comparison with Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-3-ethylthiourea can be compared with other thietane-containing compounds, such as:
1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles: These compounds share the dioxidothietan moiety but differ in their heterocyclic core, leading to distinct reactivity and applications.
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound has shown promising antidepressant activity, similar to this compound, but with a different pharmacological profile.
The uniqueness of this compound lies in its combination of the thietane ring and thiourea group, which imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H12N2O2S2 |
|---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)-3-ethylthiourea |
InChI |
InChI=1S/C6H12N2O2S2/c1-2-7-6(11)8-5-3-12(9,10)4-5/h5H,2-4H2,1H3,(H2,7,8,11) |
InChI Key |
IMYQYTJZMPYBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)

![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)
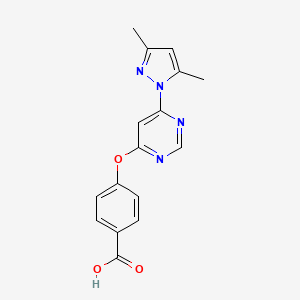
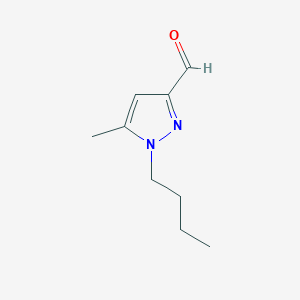
![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)
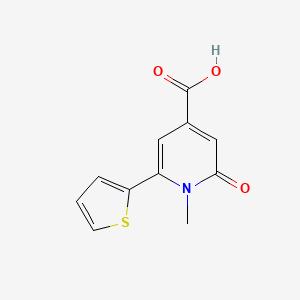
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)

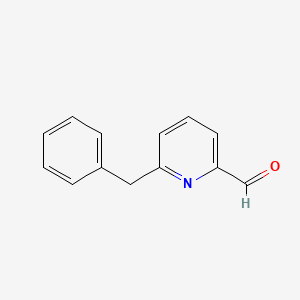
![tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13014588.png)
![2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13014593.png)
